7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a synthetic compound with significant relevance in pharmaceutical chemistry. It is characterized by its unique benzopyran structure, which contributes to various biological activities. The compound is recognized under the Chemical Abstracts Service number 819800-70-9 and has a molecular formula of with a molecular weight of 196.18 g/mol .
7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid falls under the category of specialty chemicals and is often classified as an impurity reference material in pharmaceutical testing. It is associated with antihypertensive drugs and beta-blockers, indicating its potential therapeutic applications .
The synthesis of 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves several steps starting from readily available precursors. A common method includes the reaction of appropriate benzopyran derivatives with fluorinated reagents to introduce the fluorine atom at the seventh position.
The molecular structure of 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid features a fused benzopyran ring system with hydroxyl and carboxylic acid functional groups.
7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and phenolic compounds:
The reactivity of this compound is influenced by the presence of the hydroxyl group which increases its acidity and nucleophilicity, making it a versatile intermediate in organic synthesis.
The mechanism of action for compounds like 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves modulation of biological pathways through interaction with specific receptors or enzymes.
Research indicates that similar compounds exhibit activity against various targets including:
Relevant data indicates that this compound should be handled with care due to potential reactivity associated with its functional groups .
7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has potential applications in:
The benzopyran core—a privileged structure in medicinal chemistry—has enabled diverse bioactive molecule development due to its conformational flexibility and capacity for multi-point target engagement. Early interest emerged when 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids were identified as potent peptidoleukotriene antagonists, demonstrating superior efficacy to early standards like FPL 55712 in guinea pig bronchoconstriction models. Ro 23-3544 (a prototypical chroman-2-carboxylic acid derivative) exhibited dual inhibition of LTD₄ and LTB₄-mediated bronchoconstriction, establishing the scaffold’s potential for anti-inflammatory applications [1]. Critically, enantiomeric resolution of such compounds revealed significant potency differences: the S-antipode showed 15-fold greater activity than its counterpart when administered via aerosol, underscoring the scaffold’s stereochemical sensitivity [1].
By the 2010s, solid-phase parallel synthesis revolutionized benzopyran diversification. Libraries of mono-, di-, and trisubstituted 2H-benzopyrans—including ring-fused variants—were generated for high-throughput screening. This yielded drug candidates like KRH-102140 (a 5-lipoxygenase inhibitor) and SD8381 (a COX-2 inhibitor), validating the scaffold’s adaptability to targets in inflammation and metabolic disease [6]. The benzopyran’s "privileged" status stems from its structural mimicry of endogenous signaling molecules and compatibility with both enzymatic and receptor binding sites.
Table 1: Clinically Explored Benzopyran-Based Therapeutics
Compound | Core Structure | Therapeutic Area | Key Pharmacological Action |
---|---|---|---|
Cromakalim | 3,4-Dihydro-2H-1-benzopyran | Hypertension | K⁺-channel activation |
Nebivolol | Benzopyran-ethanolamine conjugate | Cardiovascular | β₁-Adrenergic antagonism |
Amlexanox | Aminobenzopyran | Anti-inflammatory | TBK1/IKKε kinase inhibition |
Rotenone | Benzopyranoisoflavone | Asthma | NADH dehydrogenase inhibition |
Strategic fluorination at the C-6 or C-7 position of the chroman ring emerged as a pivotal optimization strategy to enhance metabolic stability, membrane permeability, and target affinity. The 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 99199-60-7) exemplified this advance, serving as a key intermediate for antihypertensive drugs like Nebivolol [7]. Fluorine’s strong electronegativity and small atomic radius allow C-F bonds to modulate electronic properties without introducing steric clashes, making fluorinated chromans ideal for CNS and cardiovascular applications where blood-brain barrier penetration is essential.
Synthetic methodologies evolved to address fluorination regioselectivity and chirality control. A patented three-step route achieved 68–72% overall yield for 6-fluorochroman-2-carboxylic acids using 2,4-dibromobutyric acid esters, avoiding expensive palladium catalysts:
Table 2: Comparative Fluorination Methodologies for Chroman Synthesis
Method | Catalyst System | Yield (%) | Purity (%) | Regioselectivity |
---|---|---|---|---|
Pd-mediated C-H activation | Pd(OAc)₂/N-fluorobenzenesulfonimide | 82 | 99 | High (C-6) |
Electrophilic fluorination | Selectfluor® | 67 | 95 | Moderate (C-7/C-6) |
Halogen exchange (SNAr) | KF/Al₂O₃ | 58 | 91 | High (C-6) |
The 7-fluoro-4-hydroxy substitution pattern confers distinct advantages over other regioisomers by synergistically optimizing electronic, steric, and hydrogen-bonding properties. The C-7 fluoro group (vs. C-6) reduces π-stacking interference in planar binding pockets—critical for kinase inhibitors like amlexanox derivatives targeting TBK1/IKKε [8]. Concurrently, the 4-hydroxy group introduces a chiral center and hydrogen-bond donor/acceptor capacity, enabling salt bridge formation with residues in enzymatic active sites.
X-ray crystallography of related chroman-2-carboxylic acids confirms the 4-hydroxy group anchors the scaffold via hydrogen bonds with catalytic threonine residues (e.g., Thr⁵⁶ in TBK1) [8]. This interaction is amplified when the 7-fluoro group withdraws electron density from the phenolic oxygen, increasing its hydrogen-bonding potential. The 4-hydroxy stereochemistry further modulates binding: R-enantiomers of 6-fluoro-4-hydroxychroman-2-carboxylic acid preferentially crystallize with (L)-malic acid, demonstrating >98% ee under optimized conditions (ethyl acetate/hexane 3:7, 0–25°C gradient) [3].
Comparative studies of fluorinated chroman carboxylic acids reveal:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7